![molecular formula C8H20ClNO3 B14207695 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride CAS No. 830327-52-1](/img/structure/B14207695.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride is a chemical compound with the empirical formula C8H19NO3. It is also known by the synonym 3,6,9-Trioxaundecylamine, N-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]amine . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine can be synthesized through a series of chemical reactions involving ethylene oxide and ethanolamine. The process typically involves the reaction of ethylene oxide with ethanolamine to form the desired product .
Industrial Production Methods
Industrial production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Condensation Reactions: It can react with N,N-dimethylacetamide dimethyl acetal to form acetamidine derivatives.
Substitution Reactions: It can be used as a reactant to synthesize 2-[2-(2-(2-Ethoxyethoxy)ethoxy)ethyl]-4-nitroisoindoline-1,3-dione.
Common Reagents and Conditions
Common reagents used in reactions with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include N,N-dimethylacetamide dimethyl acetal and various nitro compounds. The reactions typically occur under mild to moderate conditions, often requiring heating and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine include acetamidine derivatives and nitroisoindoline compounds .
Applications De Recherche Scientifique
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethanamine: This compound has a similar structure but lacks one ethoxyethoxy group.
2-(2-Methoxyethoxy)ethanamine: This compound has a methoxy group instead of an ethoxy group.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine is unique due to its specific structure, which provides distinct reactivity and properties compared to its similar compounds. Its ability to form specific intermediates and products makes it valuable in various chemical syntheses and applications .
Propriétés
Numéro CAS |
830327-52-1 |
|---|---|
Formule moléculaire |
C8H20ClNO3 |
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H19NO3.ClH/c1-2-10-5-6-12-8-7-11-4-3-9;/h2-9H2,1H3;1H |
Clé InChI |
FONUOTHIGKLDEL-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



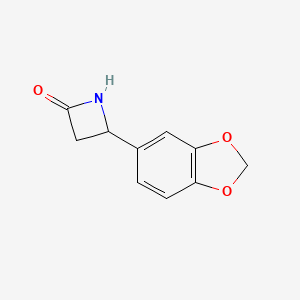
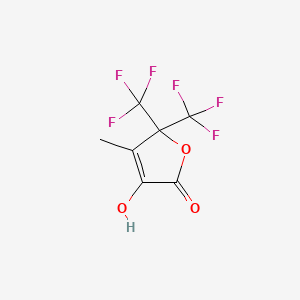
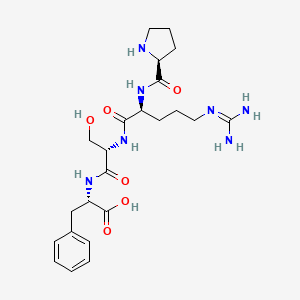
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
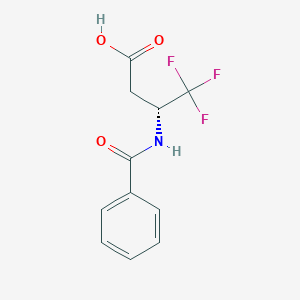
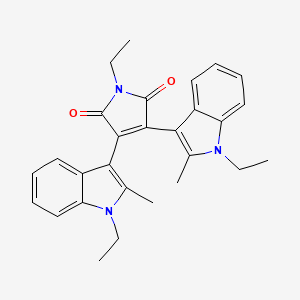
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
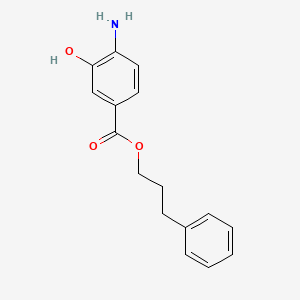
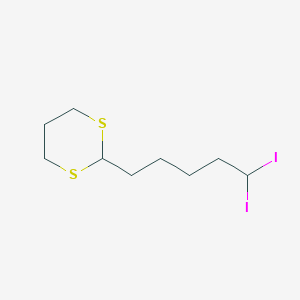
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
